molecular formula C16H15NO3 B1195416 1,2-Didehydro-3,11-epoxycrinan

1,2-Didehydro-3,11-epoxycrinan

Cat. No.: B1195416
M. Wt: 269.29 g/mol
InChI Key: QMGIUGSXVRJVRE-KFMVOITCSA-N
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Description

1,2-Didehydro-3,11-epoxycrinan is a crinan alkaloid derivative characterized by a bicyclic crinan skeleton (a fused 6/5 ring system) with a conjugated double bond at positions 1 and 2 (1,2-didehydro) and an epoxy group bridging carbons 3 and 11. The epoxy functional group introduces significant chemical reactivity and stereochemical complexity.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(15S,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene

InChI

InChI=1S/C16H15NO3/c1-2-16-11-5-13-12(18-8-19-13)3-9(11)6-17-7-15(16)20-10(1)4-14(16)17/h1-3,5,10,14-15H,4,6-8H2/t10-,14+,15+,16?/m1/s1

InChI Key

QMGIUGSXVRJVRE-KFMVOITCSA-N

Isomeric SMILES

C1[C@H]2C=CC34[C@H]1N(C[C@@H]3O2)CC5=CC6=C(C=C45)OCO6

Canonical SMILES

C1C2C=CC34C1N(CC3O2)CC5=CC6=C(C=C45)OCO6

Synonyms

apohaemanthamine
apohemanthamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound (Inferred)* ~315–331** 3,11-epoxy High reactivity (epoxy ring-opening potential); stereochemical complexity
Buphanidrine C₁₈H₂₁NO₄ 315.36 3α,7-dimethoxy m.p. 88–89°C; density 1.33 g/cm³; pKa ~6.88
(−)-Ambelline C₁₈H₂₁NO₅ 331.37 3α,7-dimethoxy; 11-ol 4 stereocenters; monoisotopic mass 331.141973
Buphanisin C₁₇H₁₉NO₃* ~285* 3α-methoxy Simplified structure; fewer oxygen substituents
Erythrinan-15-ol derivative C₁₈H₂₁NO₄* ~315* 3,11-dimethoxy; 15-ol Supplier-listed (CAS 77795-08-5); stereospecific (3β,11R) configuration

Inferred due to lack of direct data for this compound.
*
Estimated based on analogs with similar frameworks.

Structural Differences and Implications

  • Epoxy vs. Methoxy/Hydroxyl Groups: The 3,11-epoxy group in the target compound contrasts with methoxy (e.g., Buphanidrine) or hydroxyl (e.g., (−)-Ambelline) substituents in analogs.
  • Stereochemical Complexity : (−)-Ambelline has four defined stereocenters, while Buphanidrine and Erythrinan derivatives exhibit stereospecific configurations (e.g., 3α,11R). The epoxy group in this compound likely introduces additional stereochemical constraints .

Physicochemical Properties

  • Molecular Weight and Solubility: The molecular weight of this compound is estimated to align with Buphanidrine (315 g/mol) or (−)-Ambelline (331 g/mol).
  • Thermal Stability : Buphanidrine’s melting point (88–89°C) suggests moderate stability, while the epoxy derivative’s stability may depend on ring strain and substituent interactions .

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